Cas no 2171940-61-5 (2-3-(hydroxymethyl)-1-azabicyclo2.2.2octan-3-ylpropan-2-ol)

2-3-(hydroxymethyl)-1-azabicyclo2.2.2octan-3-ylpropan-2-ol 化学的及び物理的性質
名前と識別子
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- EN300-1642680
- 2-[3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-yl]propan-2-ol
- 2171940-61-5
- 2-3-(hydroxymethyl)-1-azabicyclo2.2.2octan-3-ylpropan-2-ol
-
- インチ: 1S/C11H21NO2/c1-10(2,14)11(8-13)7-12-5-3-9(11)4-6-12/h9,13-14H,3-8H2,1-2H3
- InChIKey: GKLDUOZYFAVSDE-UHFFFAOYSA-N
- ほほえんだ: OC(C)(C)C1(CO)CN2CCC1CC2
計算された属性
- せいみつぶんしりょう: 199.157228913g/mol
- どういたいしつりょう: 199.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 43.7Ų
2-3-(hydroxymethyl)-1-azabicyclo2.2.2octan-3-ylpropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1642680-0.1g |
2-[3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-yl]propan-2-ol |
2171940-61-5 | 0.1g |
$1119.0 | 2023-05-26 | ||
Enamine | EN300-1642680-5000mg |
2-[3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-yl]propan-2-ol |
2171940-61-5 | 5000mg |
$3687.0 | 2023-09-22 | ||
Enamine | EN300-1642680-100mg |
2-[3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-yl]propan-2-ol |
2171940-61-5 | 100mg |
$1119.0 | 2023-09-22 | ||
Enamine | EN300-1642680-2500mg |
2-[3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-yl]propan-2-ol |
2171940-61-5 | 2500mg |
$2492.0 | 2023-09-22 | ||
Enamine | EN300-1642680-10000mg |
2-[3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-yl]propan-2-ol |
2171940-61-5 | 10000mg |
$5467.0 | 2023-09-22 | ||
Enamine | EN300-1642680-1000mg |
2-[3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-yl]propan-2-ol |
2171940-61-5 | 1000mg |
$1272.0 | 2023-09-22 | ||
Enamine | EN300-1642680-5.0g |
2-[3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-yl]propan-2-ol |
2171940-61-5 | 5g |
$3687.0 | 2023-05-26 | ||
Enamine | EN300-1642680-2.5g |
2-[3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-yl]propan-2-ol |
2171940-61-5 | 2.5g |
$2492.0 | 2023-05-26 | ||
Enamine | EN300-1642680-10.0g |
2-[3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-yl]propan-2-ol |
2171940-61-5 | 10g |
$5467.0 | 2023-05-26 | ||
Enamine | EN300-1642680-1.0g |
2-[3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-yl]propan-2-ol |
2171940-61-5 | 1g |
$1272.0 | 2023-05-26 |
2-3-(hydroxymethyl)-1-azabicyclo2.2.2octan-3-ylpropan-2-ol 関連文献
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
2-3-(hydroxymethyl)-1-azabicyclo2.2.2octan-3-ylpropan-2-olに関する追加情報
2-3-(Hydroxymethyl)-1-Azabicyclo[2.2.2]octan-3-yl Propan-2-Ol: A Comprehensive Overview
The compound 2-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-yl propan-2-ol (CAS No. 2171940-61-5) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of bicyclic amines, characterized by its rigid bicyclo[2.2.2]octane framework, which provides unique steric and electronic properties. The presence of hydroxymethyl and propanol groups further enhances its functional versatility, making it a valuable substrate for synthetic chemistry and drug design.
Recent studies have highlighted the importance of bicyclic amines in medicinal chemistry due to their ability to mimic natural product scaffolds and interact with biological targets such as enzymes and receptors. The azabicyclo[2.2.2]octane core, in particular, has been shown to exhibit favorable pharmacokinetic profiles, including good bioavailability and metabolic stability. These properties make it an attractive candidate for the development of small-molecule therapeutics targeting various disease states, such as cancer, inflammation, and neurodegenerative disorders.
The synthesis of 2-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-yl propan-2-ol involves a multi-step process that typically begins with the preparation of the azabicyclo[2.2.2]octane skeleton through cycloaddition or ring-closing reactions. Subsequent functionalization steps introduce the hydroxymethyl and propanol groups, which are critical for tuning the molecule's physicochemical properties and biological activity.
One of the most promising applications of this compound lies in its use as a chiral building block for asymmetric synthesis. The stereochemistry at the bicyclic core and the hydroxyl groups can be precisely controlled during synthesis, enabling access to enantiomerically pure compounds with high optical purity. This is particularly valuable in the pharmaceutical industry, where stereochemistry often plays a decisive role in determining drug efficacy and safety.
Emerging research has also explored the use of azabicyclo[2.2.2]octane derivatives as templates for creating macrocyclic structures with potential applications in supramolecular chemistry and materials science. By incorporating additional functional groups or linkers into the molecule, researchers have demonstrated the ability to form self-assembled structures with tunable properties, such as porosity, flexibility, and responsiveness to external stimuli.
In terms of biological activity, propanol derivatives like this compound have shown promise in modulating cellular signaling pathways associated with oxidative stress and inflammation. Preclinical studies suggest that these molecules may possess antioxidant properties due to their ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore their potential as leads for developing novel anti-inflammatory agents.
The development of efficient analytical methods for characterizing this compound has also been an area of active research. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to confirm its molecular structure and assess its purity. These advancements have significantly improved our ability to study the compound's properties at both the molecular and macroscopic levels.
Furthermore, computational modeling has played a pivotal role in understanding the electronic structure and reactivity of azabicyclo[2.2.2]octane derivatives like this one. Density functional theory (DFT) calculations have provided insights into their π-electron distribution, charge transfer capabilities, and interactions with biological targets at the atomic level.
In conclusion, CAS No ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ is a versatile compound with a wide range of applications across multiple disciplines within chemistry and biology.
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